Copper;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

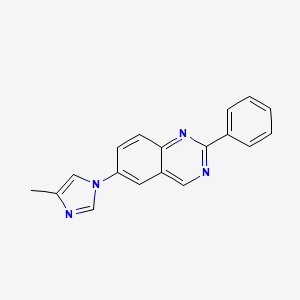

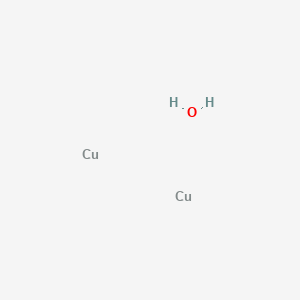

Overview

Description

Copper hydrate, also known as copper(II) sulfate pentahydrate, is an ionic compound that contains water molecules as part of its crystal structure. The bound water is called the water of hydration or water of crystallization. Copper hydrate is commonly represented by the formula CuSO₄·5H₂O. It is a blue crystalline solid that is highly soluble in water and is widely used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper hydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with sulfuric acid. The reaction is typically carried out in an aqueous solution, and the resulting product is copper(II) sulfate pentahydrate. The reaction can be represented as follows: [ \text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 \cdot 5\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, copper hydrate is produced by dissolving copper in sulfuric acid, followed by crystallization. The process involves the following steps:

Dissolution: Copper metal is dissolved in sulfuric acid to form copper(II) sulfate solution.

Crystallization: The solution is then allowed to cool, leading to the formation of copper(II) sulfate pentahydrate crystals.

Filtration and Drying: The crystals are filtered out and dried to obtain the final product

Chemical Reactions Analysis

Types of Reactions: Copper hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(II) sulfate can be reduced to copper(I) sulfate or elemental copper using reducing agents such as hydrogen gas or zinc.

Substitution Reactions: Copper(II) sulfate can react with other metal salts to form different metal sulfates and copper salts.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, zinc, and sodium sulfite.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate.

Reaction Conditions: Reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures

Major Products Formed:

Reduction: Copper(I) sulfate (Cu₂SO₄) or elemental copper (Cu).

Substitution: Formation of different metal sulfates and copper salts.

Scientific Research Applications

Copper hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the detection of reducing sugars and proteins.

Biology: Employed in biological research to study the effects of copper on cellular processes and enzyme activities.

Medicine: Used in the preparation of fungicides and bactericides for medical applications.

Industry: Utilized in the production of pigments, dyes, and as a catalyst in various chemical reactions

Mechanism of Action

Copper hydrate exerts its effects through several mechanisms:

Enzyme Activation: Copper ions act as cofactors for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense.

Protein Binding: Copper ions can bind to proteins and alter their structure and function, affecting various biochemical pathways.

Oxidative Stress: Copper ions can generate reactive oxygen species, leading to oxidative stress and damage to cellular components

Comparison with Similar Compounds

Copper hydrate can be compared with other similar compounds, such as:

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): Both are hydrates of metal sulfates, but magnesium sulfate heptahydrate contains seven water molecules per formula unit, while copper hydrate contains five.

Calcium Sulfate Dihydrate (CaSO₄·2H₂O):

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Similar to copper hydrate, zinc sulfate heptahydrate is used in various industrial and scientific applications

Copper hydrate is unique due to its vibrant blue color and its extensive use in various fields, making it a valuable compound for both research and industrial purposes.

Properties

Molecular Formula |

Cu2H2O |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

copper;hydrate |

InChI |

InChI=1S/2Cu.H2O/h;;1H2 |

InChI Key |

LBJNMUFDOHXDFG-UHFFFAOYSA-N |

Canonical SMILES |

O.[Cu].[Cu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)

![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)

![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)

![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)

![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)

![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)